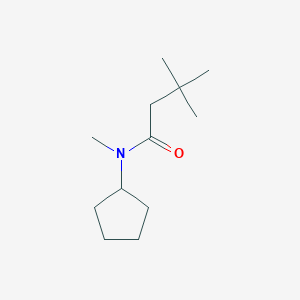
N-cyclopentyl-N,3,3-trimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N,3,3-trimethylbutanamide, also known as CTB, is a compound that has gained attention in the scientific community due to its potential applications in research. CTB belongs to the class of compounds known as amides, which are widely used in various fields of chemistry and biology.
Mecanismo De Acción
N-cyclopentyl-N,3,3-trimethylbutanamide binds to the Nav1.8 sodium channel in a voltage-dependent manner, blocking the influx of sodium ions into the cell. This results in a decrease in the excitability of neurons, leading to a reduction in pain sensation. N-cyclopentyl-N,3,3-trimethylbutanamide has also been shown to modulate other ion channels and receptors, such as the TRPV1 receptor, which is involved in thermosensation and pain.
Biochemical and Physiological Effects:
N-cyclopentyl-N,3,3-trimethylbutanamide has been shown to reduce pain sensation in animal models of neuropathic and inflammatory pain. N-cyclopentyl-N,3,3-trimethylbutanamide has also been shown to have anti-inflammatory effects, reducing the release of pro-inflammatory cytokines in response to injury or infection. Additionally, N-cyclopentyl-N,3,3-trimethylbutanamide has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopentyl-N,3,3-trimethylbutanamide is its selectivity for the Nav1.8 sodium channel, making it a potential candidate for the development of new pain medications with fewer side effects. However, one limitation of N-cyclopentyl-N,3,3-trimethylbutanamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-N,3,3-trimethylbutanamide. One area of interest is the development of new pain medications based on N-cyclopentyl-N,3,3-trimethylbutanamide. Another area of interest is the investigation of N-cyclopentyl-N,3,3-trimethylbutanamide's effects on other ion channels and receptors, such as the TRPV1 receptor. Additionally, N-cyclopentyl-N,3,3-trimethylbutanamide's anti-inflammatory and anxiolytic effects warrant further investigation. Finally, the development of more soluble forms of N-cyclopentyl-N,3,3-trimethylbutanamide could improve its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-cyclopentyl-N,3,3-trimethylbutanamide involves the reaction of cyclopentylamine with 3,3-dimethylbutyryl chloride in the presence of a base such as triethylamine. The reaction yields N-cyclopentyl-N,3,3-trimethylbutanamide as a white solid with a melting point of 93-95°C. The purity of N-cyclopentyl-N,3,3-trimethylbutanamide can be determined using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Aplicaciones Científicas De Investigación
N-cyclopentyl-N,3,3-trimethylbutanamide has been used in various research studies due to its ability to modulate ion channels and receptors in the nervous system. Specifically, N-cyclopentyl-N,3,3-trimethylbutanamide has been shown to selectively block the Nav1.8 sodium channel, which is involved in pain sensation. This makes N-cyclopentyl-N,3,3-trimethylbutanamide a potential candidate for the development of new pain medications.
Propiedades
IUPAC Name |
N-cyclopentyl-N,3,3-trimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-12(2,3)9-11(14)13(4)10-7-5-6-8-10/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTLIYFRLFUUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N(C)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-N-(2-methylbutan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7507005.png)
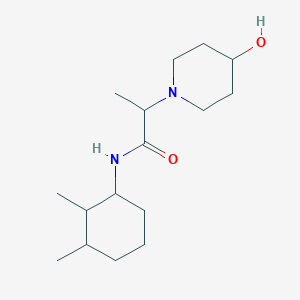
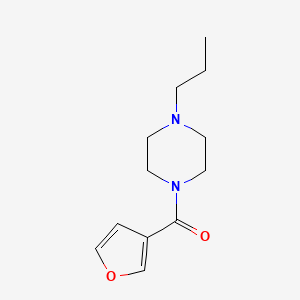
![1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7507020.png)
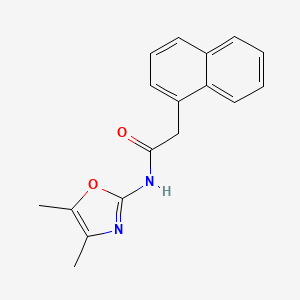
![Cyclobutyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7507025.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7507032.png)
![N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7507035.png)
![Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7507039.png)
![5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide](/img/structure/B7507047.png)
![N-methyl-2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7507049.png)
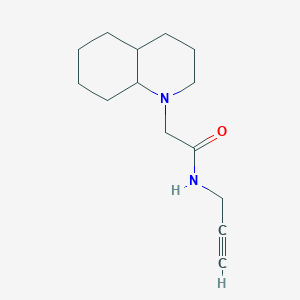
![N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7507076.png)
![N,N-dimethyl-2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7507083.png)